3-Chloropyridin-2-ylboronic acid pinacol ester
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Overview
Description
3-Chloropyridin-2-ylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction. This compound is valued for its stability and reactivity, making it a crucial building block in the synthesis of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloropyridin-2-ylboronic acid pinacol ester typically involves the reaction of 3-chloropyridine with a boronic acid derivative. One common method is the palladium-catalyzed borylation of 3-chloropyridine using bis(pinacolato)diboron under inert conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Chloropyridin-2-ylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or ketone.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds or styrenes.
Oxidation: Alcohols or ketones.
Substitution: Various substituted pyridines.
Scientific Research Applications
3-Chloropyridin-2-ylboronic acid pinacol ester has numerous applications in scientific research:
Chemistry: It is a key reagent in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Biology: Used in the development of biologically active molecules and probes for studying biological systems.
Medicine: Plays a role in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Employed in the production of polymers, electronic materials, and specialty chemicals.
Mechanism of Action
The primary mechanism of action for 3-Chloropyridin-2-ylboronic acid pinacol ester is its participation in the Suzuki-Miyaura coupling reaction. The process involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.
Comparison with Similar Compounds
Similar Compounds
- 3-Pyridineboronic acid pinacol ester
- Pyridine-4-boronic acid pinacol ester
- 3-Acetoxyphenylboronic acid pinacol ester
Uniqueness
3-Chloropyridin-2-ylboronic acid pinacol ester is unique due to
Properties
Molecular Formula |
C11H15BClNO2 |
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Molecular Weight |
239.51 g/mol |
IUPAC Name |
3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C11H15BClNO2/c1-10(2)11(3,4)16-12(15-10)9-8(13)6-5-7-14-9/h5-7H,1-4H3 |
InChI Key |
BEFYPUFMDNGIHA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=N2)Cl |
Origin of Product |
United States |
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